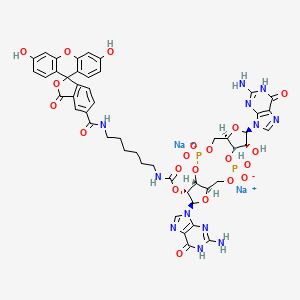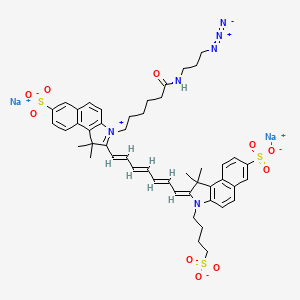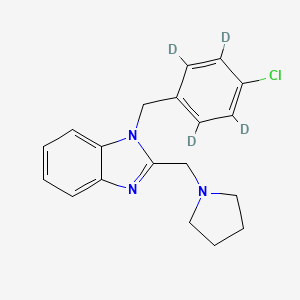
Clemizole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clemizole-d4 is a deuterium-labeled derivative of Clemizole, a compound known for its role as an H1 histamine receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Clemizole due to the presence of deuterium, which provides a distinct mass spectrometric signature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clemizole-d4 involves the incorporation of deuterium into the Clemizole molecule. The standard starting material for many benzimidazoles, including Clemizole, consists of phenylenediamine or its derivatives. The synthetic route typically involves the following steps :
Formation of Chloromethyl Amide: Reaction of phenylenediamine with chloroacetic acid to form chloromethyl amide.
Imide Formation: The remaining free amino group reacts to form 2-chloromethyl benzimidazole.
Alkylation: Displacement of halogen with pyrrolidine to form the alkylation product.
Deuterium Incorporation: The proton on the fused imidazole nitrogen is replaced with deuterium using deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product. The use of deuterated solvents and reagents is critical in achieving the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Clemizole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Clemizole-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Clemizole.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mécanisme D'action
Clemizole-d4 exerts its effects primarily through its interaction with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic responses. Additionally, this compound inhibits the NS4B RNA binding of the hepatitis C virus, preventing its replication . The compound also modulates TRPC5 channels, which are involved in various cellular processes, including calcium signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: The non-deuterated form of Clemizole-d4, used for similar research purposes.
Chlormidazole: Another benzimidazole derivative with antihistaminic properties.
Uniqueness
This compound is unique due to the presence of deuterium, which provides a distinct mass spectrometric signature, making it an invaluable tool in pharmacokinetic studies. The deuterium labeling also enhances the stability of the compound, making it more resistant to metabolic degradation .
Propriétés
Formule moléculaire |
C19H20ClN3 |
|---|---|
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
1-[(4-chloro-2,3,5,6-tetradeuteriophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2/i7D,8D,9D,10D |
Clé InChI |
CJXAEXPPLWQRFR-ULDPCNCHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CN2C3=CC=CC=C3N=C2CN4CCCC4)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
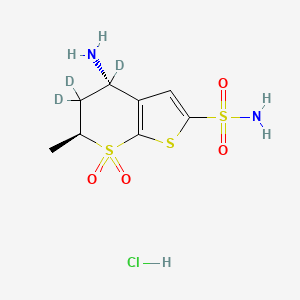

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)

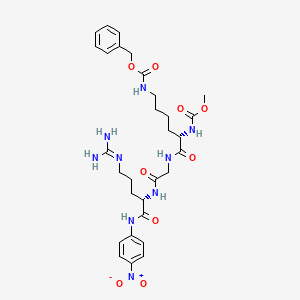
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
